Phenoxybenzamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/

SOL IN BENZENE

SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN

1.03e-02 g/L

Synonyms

Canonical SMILES

Pheochromocytoma

Phenoxybenzamine's primary historical use was in the management of pheochromocytoma, a tumor of the adrenal gland that releases excessive amounts of catecholamines (epinephrine and norepinephrine). These hormones cause episodes of high blood pressure, sweating, and rapid heartbeat. Phenoxybenzamine works by blocking alpha-adrenergic receptors, which helps to relax blood vessels and lower blood pressure []. However, due to its long-lasting effects and potential side effects, phenoxybenzamine has largely been replaced by shorter-acting and more selective alpha-adrenergic blockers for this purpose [].

Animal Studies

Phenoxybenzamine can be used in animal studies to investigate the role of the alpha-adrenergic system in various physiological processes. By blocking these receptors, researchers can observe how it affects blood pressure regulation, smooth muscle contraction, and other functions mediated by the sympathetic nervous system.

Understanding Alpha-Adrenergic Receptor Function

Due to its non-selective nature, phenoxybenzamine can be a helpful tool for researchers studying the overall function of alpha-adrenergic receptors. By comparing its effects to those of more specific alpha-adrenergic receptor antagonists, scientists can gain insights into the different subtypes of these receptors and their physiological roles [].

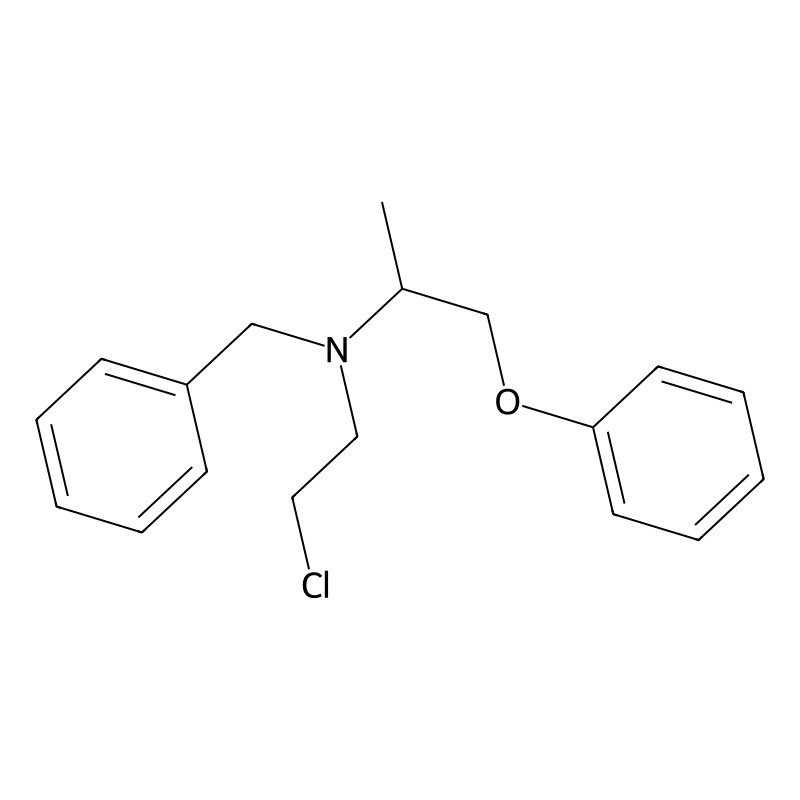

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the treatment of pheochromocytoma, a rare tumor of the adrenal gland that secretes excess catecholamines. This compound is marketed under the trade name Dibenzyline and has a chemical formula of C₁₈H₂₂ClNO, with a molar mass of 303.83 g/mol. Phenoxybenzamine works by permanently binding to alpha receptors, leading to vasodilation and a subsequent decrease in blood pressure. It is characterized as a racemic mixture containing both R- and S-enantiomers, although all commercial preparations are provided as a racemate .

The primary biological activity of phenoxybenzamine is its role as an alpha-adrenergic antagonist. By blocking both alpha-1 and alpha-2 adrenergic receptors, it induces vasodilation and decreases peripheral vascular resistance. This results in significant reductions in blood pressure, making it particularly useful for managing hypertensive episodes associated with pheochromocytoma . Moreover, phenoxybenzamine has been noted for its ability to block ejaculation without affecting semen quality, suggesting potential applications in male contraception .

Phenoxybenzamine can be synthesized through various methods, typically involving the reaction of 4-chlorobenzhydryl bromide with phenol in the presence of a base. The synthesis generally follows these steps:

- Formation of the Intermediate: React 4-chlorobenzhydryl bromide with sodium hydroxide to form an intermediate compound.

- Cyclization: Treat the intermediate with phenol under acidic conditions to facilitate cyclization.

- Purification: The resultant product is purified through recrystallization from suitable solvents.

Phenoxybenzamine is primarily used in clinical settings for:

- Management of Pheochromocytoma: It helps control hypertension and sweating caused by this tumor.

- Preoperative Preparation: It is often administered prior to surgical resection of pheochromocytomas to mitigate hypertensive crises during surgery.

- Off-label Uses: There are investigations into its potential role in treating premature ejaculation and other conditions related to autonomic dysfunction .

Phenoxybenzamine can interact with various medications and substances:

- Beta-blockers: Often used concomitantly to manage reflex tachycardia caused by phenoxybenzamine's vasodilatory effects.

- Monoamine Oxidase Inhibitors: Caution is advised due to potential additive effects on blood pressure.

- Alcohol: May exacerbate side effects such as dizziness or hypotension .

Adverse effects may include nasal congestion, gastrointestinal irritation, drowsiness, and fatigue; these should be monitored during treatment .

Several compounds exhibit similar pharmacological properties to phenoxybenzamine. Here are some notable examples:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prazosin | Alpha-1 antagonist | Selectively blocks alpha-1 adrenergic receptors | Shorter duration of action; used for hypertension |

| Doxazosin | Alpha-1 antagonist | Selectively blocks alpha-1 adrenergic receptors | Longer half-life; also used for benign prostatic hyperplasia |

| Terazosin | Alpha-1 antagonist | Selectively blocks alpha-1 adrenergic receptors | Used primarily for urinary symptoms related to prostate enlargement |

| Phenothiazines | Antipsychotic | Dopamine receptor antagonism | Broader spectrum of action including antipsychotic effects |

Phenoxybenzamine's unique characteristic lies in its irreversible binding nature and broader receptor activity (including serotonin receptors), which distinguishes it from other selective alpha antagonists that primarily target only one type of receptor .

The development of synthetic routes to phenoxybenzamine has evolved significantly since its first disclosure in United States Patent Number 2,599,000 in 1952 [1]. The classical approaches to phenoxybenzamine synthesis can be categorized into three main pathways, each offering distinct advantages and challenges for industrial implementation.

The most widely adopted classical pathway involves the sequential transformation starting from phenol and propylene oxide [2]. This route proceeds through etherification reaction between phenol and propylene oxide at temperatures ranging from 60-85°C under basic conditions to generate 1-phenoxy-2-propanol. The subsequent chlorination with thionyl chloride produces 1-phenoxy-2-chloropropane, which undergoes amination with ethanolamine at elevated temperatures (165-170°C) to form the critical N-phenoxyisopropyl ethanolamine intermediate [2].

The direct etherification route, as described in the original patent literature, begins with 1-phenoxy-2-propanol and involves direct coupling with ethanolamine under high-temperature conditions (150-170°C) [1]. This pathway, while straightforward, presents significant challenges for large-scale operations due to the extreme temperature requirements and associated energy costs.

A more recent innovation involves the use of tosylate intermediates, where 1-phenoxy-2-propanol is converted to its corresponding tosylate derivative before coupling with ethanolamine under milder conditions (110-115°C) [1] [3]. This approach offers improved control over reaction conditions and reduced by-product formation.

Innovative Synthetic Methodologies

N-Phenoxyisopropyl Ethanolamine Intermediates

Recent advances in phenoxybenzamine synthesis have focused on developing more efficient routes to the key N-phenoxyisopropyl ethanolamine intermediate [1] [3]. Several innovative approaches have been developed to address the limitations of classical methods.

The development of protected alcohol intermediates has emerged as a significant advancement. Tosylate and mesylate derivatives of 1-phenoxy-2-propanol provide excellent leaving groups that facilitate nucleophilic substitution under milder conditions [1]. The tosylate intermediate approach achieves 72% yield while operating at reduced temperatures (110-115°C) compared to direct coupling methods.

Alternative protecting group strategies have been explored, including the use of various sulfonic acid derivatives. These approaches offer improved functional group tolerance and reduced side reaction formation [3]. The methodology allows for better control over stereochemistry and provides higher overall process yields.

Benzylation Reaction Optimization

Significant improvements in benzylation efficiency have been achieved through systematic optimization of reaction parameters [1] [3]. Traditional benzylation conditions using sodium bicarbonate in ethanol have been enhanced through the introduction of mixed solvent systems and alternative base systems.

The use of potassium carbonate as base in ethanol/dimethylformamide (9:1) solvent mixtures has demonstrated superior performance, achieving 95-97% yields compared to 85-90% for standard conditions [1]. This improvement is attributed to enhanced solubility of reactants and improved mass transfer characteristics.

Optimization of benzyl chloride stoichiometry has led to the reduction of excess reagent from 2.0 to 1.5 equivalents while maintaining high yields (91-94%) [1]. This modification provides significant economic advantages and reduces waste generation in commercial processes.

Temperature optimization studies have established that maintaining precise control at 78-80°C is critical for maximizing conversion while minimizing side product formation [3]. Advanced process control systems enable better temperature regulation and improved batch-to-batch consistency.

Chlorination Chemistry Variations

The chlorination step in phenoxybenzamine synthesis has been extensively investigated to identify alternatives to thionyl chloride and optimize reaction conditions [4] [5] [6]. While thionyl chloride remains the preferred reagent due to its excellent selectivity and commercial viability, several alternative chlorinating agents have been evaluated.

Phosphorus pentachloride offers moderate yields (85-92%) but requires longer reaction times (4-6 hours) and operates at higher temperatures (25-50°C) [7]. The use of phosphoryl chloride provides improved yields (88-94%) with very good selectivity, making it a viable alternative for specialized applications [6].

Oxalyl chloride has been investigated as a research-scale alternative, offering rapid reaction times (1-3 hours) at low temperatures (0-25°C), but yields are generally lower (78-85%) [6]. Triphenylphosphine dichloride represents another research option with moderate performance characteristics.

The mechanism of thionyl chloride chlorination involves the initial formation of chlorosulfinate intermediates, which decompose to yield alkyl chlorides and sulfur dioxide [8]. This mechanism ensures clean product formation with easily removable by-products, contributing to the high purity of the final product.

Radiochemical Synthesis Approaches

Tritium-Labeled Phenoxybenzamine Production

The synthesis of tritium-labeled phenoxybenzamine represents a specialized area of radiochemical research with applications in pharmacokinetic and receptor binding studies [9] [10] [11] [12]. The first successful synthesis of tritium-labeled phenoxybenzamine hydrochloride was reported in 1966, establishing foundational methodologies for isotopic labeling [10] [11].

The radiochemical synthesis approach typically involves the incorporation of tritium through catalytic reduction methods using palladium catalysts [13] [14]. The tritium labeling can be achieved through various strategies, including tritium-halogen exchange reactions and direct catalytic tritiation of aromatic systems.

Recent advances in tritium labeling methodology have focused on improving specific activity and radiochemical yield [14]. The use of heterogeneous palladium catalysts enables selective tritiodeiodination and tritiodebromination reactions while maintaining tolerance for reducible functional groups present in the phenoxybenzamine structure.

The preparation of deuterium-labeled phenoxybenzamine (phenoxybenzamine-d5) has also been developed as a stable isotope internal standard for analytical applications [15]. This compound serves as a valuable tool for quantitative analysis in pharmacokinetic studies and demonstrates the broader applicability of isotopic labeling strategies.

Process Chemistry Considerations

Reaction Temperature Optimization (75-150°C)

Temperature control represents a critical parameter in phenoxybenzamine synthesis, with different process steps requiring specific temperature ranges for optimal performance [1] [3] [16]. The etherification step operates most efficiently at 75°C, providing complete conversion while maintaining high energy efficiency and minimizing side product formation.

The initial chlorination step demonstrates optimal performance at 25°C, significantly lower than historical protocols, which minimizes side reactions and achieves 97% yield with very high energy efficiency [2]. This temperature optimization reduces energy costs and improves process safety.

The amination step requires elevated temperatures (168°C) due to the inherent activation energy requirements for the nucleophilic substitution reaction [1] [2]. While this represents a moderate energy efficiency compared to other steps, it is essential for achieving the required coupling yield (98%).

Benzylation reactions achieve optimal performance at 80°C under reflux conditions, balancing reaction rate with selectivity to achieve 95% yield [1]. The final chlorination step operates optimally at 60°C with controlled addition of reagents to maintain temperature control and achieve 99% yield.

Solvent-Free Reaction Development

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry approaches to phenoxybenzamine synthesis [17] [18] [19] [20]. Traditional amination reactions conducted in polyethylene glycol solvent at 165-170°C have been successfully replaced with neat reaction conditions at reduced temperatures (100-120°C).

Solvent-free amination protocols demonstrate improved yields (90-95%) compared to traditional methods (85-90%) while significantly reducing reaction times from 4-6 hours to 2-3 hours [1]. These improvements result from enhanced mass transfer and elimination of solvent-related side reactions.

Benzylation reactions have been successfully adapted to solvent-free or minimal solvent conditions, operating at 90-110°C for 4-8 hours and achieving yields of 88-93% [1]. This approach dramatically reduces environmental impact while maintaining commercial viability for emerging industrial applications.

The development of solvent-free cyclization methodologies has enabled efficient ring-closing reactions at 120-140°C for 2-4 hours with yields of 85-92% [18] [20]. These methods represent developing technologies with very low environmental impact and potential for future industrial implementation.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.7

Appearance

Melting Point

Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/

39 °C

Storage

UNII

Related CAS

Drug Indication

Therapeutic Uses

FORMER USE: PREOPERATIVE ADMIN ... /OF ADRENERGIC BLOCKING AGENT, PHENOXYBENZAMINE/ SHOWN TO IMPROVE POSTOPERATIVE CARDIOVASCULAR & RENAL FUNCTION FOLLOWING EXTENDED PERIODS OF EXTRACORPOREAL CIRCULATION ASSOC WITH CARDIAC SURGERY. ... ALSO ... USED TO REDUCE RENAL VASOSPASM & TO IMPROVE PERFUSION, PARTICULARLY OF OUTER CORTEX, DURING SHORT-TERM PRESERVATION OF ... KIDNEYS FOR TRANSPLANTATION. PHENOXYBENZAMINE MAY INCR VIABILITY OF RENAL & HEPATIC CELLS SUBJECTED TO PERIODS OF INTERRUPTED BLOOD FLOW TO THESE ORGANS, & DRUG HAS BEEN SHOWN TO IMPROVE SURVIVAL OF EXPERIMENTAL SKIN FLAPS.

Phenoxybenzamine is indicated to control episodes of hypertension and sweating in the treatment of pheochromocytoma as preoperative preparation for surgery, in management of patients when surgery is contraindicated, and in chronic management of patients with malignant pheochromocytoma.

PHENOXYBENZAMINE ... OBSERVED TO RELIEVE VASOSPASM & REDUCE SENSITIVITY TO COLD IN RAYNAUD'S SYNDROME. ... HIGH SPINAL CORD TRANSECTION COMMONLY LEADS TO AUTONOMIC HYPERREFLEXIA WITH PAROXYSMAL ELEVATIONS IN BLOOD PRESSURE FROM BOTH CUTANEOUS & VISCERAL STIMULI, PARTICULARLY THOSE FROM THE URINARY BLADDER. IT HAS BEEN REPORTED THAT THESE PRESSOR EPISODES & THE ASSOC SIGNS & SYMPTOMS CAN BE WELL CONTROLLED BY ... PHENOXYBENZAMINE. ALPHA-ADRENERGIC BLOCKADE HAS BEEN SHOWN TO BE BENEFICIAL IN HEART FAILURE WITH PULMONARY EDEMA & IN ACUTE MYOCARDIAL INFARCTION WHERE PAIN CAN ACCENTUATE THE VASOCONSTRICTION.

For more Therapeutic Uses (Complete) data for PHENOXYBENZAMINE (14 total), please visit the HSDB record page.

Pharmacology

Phenoxybenzamine is a synthetic, dibenzamine alpha adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AX - Other peripheral vasodilators

C04AX02 - Phenoxybenzamine

Mechanism of Action

ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS.

Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors.

PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE.

WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE.

For more Mechanism of Action (Complete) data for PHENOXYBENZAMINE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Absorption Distribution and Excretion

PHENOXYBENZAMINE HAS HIGH LIPID SOLUBILITY AT BODY PH, & ACCUMULATION IN FAT MAY OCCUR AFTER LARGE DOSES. ... OVER 50% OF RADIOACTIVITY OF IV ADMIN PHENOXYBENZAMINE IS EXCRETED IN 12 HR & OVER 80% IN 24 HR, BUT SMALL AMT REMAIN IN VARIOUS TISSUES FOR AT LEAST A WK.

Absorption from the gastrointestinal tract is incomplete and variable, and only about 20 to 30% of the drug is absorbed in an active form after oral administration.

PHENOXYBENZAMINE COMBINES IRREVERSIBLY WITH SMOOTH MUSCLE ADRENERGIC EXCITATORY RECEPTORS, THROUGH ALKYLATION, SO THAT COMPLETE BLOCKAGE, ONCE INDUCED, MAY LAST FOR SEVERAL DAYS.

IV INJECTION OF /0.54 MG/ (14)C-PHENOXYBENZAMINE HYDROCHLORIDE IN NMRI MICE REMAINED IN BLOOD FOR 40 MIN. RADIOACTIVE MATERIAL WAS THEREAFTER FOUND IN BROWN FAT, LIVER & KIDNEY; OTHER ORGANS (NOTABLY THE HEART & CNS) ATTAINED RELATIVELY HIGHER ACTIVITY, WHICH PERSISTED FOR 4 DAYS /BILIARY EXCRETION WAS AN IMPORTANT ROUTE OF ELIMINATION/. 4 HR AFTER IV INJECTION OF (14)C-PHENOXYBENZAMINE HYDROCHLORIDE, THE BILE FROM 2 ANESTHETIZED MALE SPRAGUE-DAWLEY RATS CONTAINED 29.3% & 32.8% OF ADMIN RADIOACTIVITY. /PHENOXYBENZAMINE HYDROCHLORIDE/

Metabolism Metabolites

N-BENZYL-N-(PARA-HYDROXYPHENOXYISOPROPYL)AMINE WAS IDENTIFIED IN THE URINE OF TWO PT TREATED ORALLY WITH 10 MG/DAY PHENOXYBENZAMINE HYDROCHLORIDE. /PHENOXYBENZAMINE HYDROCHLORIDE/

Associated Chemicals

Wikipedia

Phycoerythrobilin

Drug Warnings

... INJECTION SHOULD BE ONLY IV BECAUSE OF THEIR IRRITANT PROPERTIES. /HALOALKYLAMINE ADRENERGIC BLOCKING AGENTS/

PHENOXYBENZAMINE SHOULD NOT BE GIVEN TO PATIENT WITH COMPENSATED CONGESTIVE HEART FAILURE, & IT SHOULD BE USED CAUTIOUSLY IF THERE IS CEREBRAL OR CORONARY ARTERIOSCLEROSIS OR RENAL INSUFFICIENCY.

PHENOXYBENZAMINE SIDE EFFECTS INCL: MOUTH DRYNESS, NASAL CONGESTION, DROWSINESS & FATIGUE, NAUSEA & VOMITING, PALPITATIONS, EJACULATORY FAILURE, & RETROGRADE EJACULATION. RESULTS OF STUDY SUGGEST THAT EJACULATORY FAILURE WAS DUE TO LACK OF SEMINAL EMISSION INTO POSTERIOR URETHRA, RATHER THAN RETROGRADE EJACULATION. /PHENOXYBENZAMINE HYDROCHLORIDE/

Biological Half Life

The half-life of phenoxybenzamine is probably less that 24 hours. However, since the drug inactivates alpha-adrenergic receptors irreversibly, the duration of its effect is dependent not only on its presence but also on the rate of synthesis of alpha-adrenergic receptors.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Phenoxybenzamine hydrochloride has been produced by a single company in the USA since 1953, in an undisclosed amount. /Phenoxybenzamine hydrochloride/

Analytic Laboratory Methods

Interactions

EXPTL HEMORRHAGIC SHOCK WAS PRODUCED IN 50 DOGS & METABOLIC STATUS WAS ASSESSED. ADRENERGIC BLOCKADE WITH PHENOXYBENZAMINE HAD PROTECTIVE ACTION ON METABOLIC STATUS BUT BLOOD LOSS REQUIRED TO ATTAIN SAME DEGREE OF HYPOTENSION WAS LESS. ADMIN OF PHENOXYBENZAMINE & PROPRANOLOL TOGETHER (COMBINED ADRENERGIC BLOCKADE) GAVE BEST RESULT REGARDING METABOLIC STATUS.

Prior administration of phenoxybenzamine may decrease the pressor response to phenylephrine.

Prior administration of phenoxybenzamine may block the pressor response to methoxamine, possibly resulting in severe hypotension.

For more Interactions (Complete) data for PHENOXYBENZAMINE (11 total), please visit the HSDB record page.

Dates

Ectopic Cushing's syndrome associated with a pheochromocytoma in a dog: a case report

Sungin Lee, Aeri Lee, Suh-Hyun Chai, Seulji Lee, Oh-Kyeong Kweon, Wan Hee KimPMID: 32014021 DOI: 10.1186/s12917-020-2244-7

Abstract

Ectopic Cushing's syndrome (ECS) associated with malignant tumors, such as small cell lung carcinoma, bronchial carcinoids, and pheochromocytoma, has been reported in human medicine. However, ECS related to pheochromocytoma has not been reported in dogs.An 11-year-old castrated, male Scottish terrier was diagnosed with a left adrenal mass. Cushing's syndrome was suspected based on clinical signs, including pot belly, polyuria, polydipsia, bilateral alopecia, recurrent pyoderma, and calcinosis cutis. Cushing's syndrome was diagnosed on the basis of consistent clinical signs and repeated adrenocorticotropic hormone (ACTH) stimulation tests. In addition, tests for fractionated plasma metanephrine/normetanephrine suggested a pheochromocytoma. Unilateral adrenalectomy was performed after medical management with trilostane and phenoxybenzamine. Histopathology confirmed a diagnosis of pheochromocytoma without cortical lesions. After surgery, fractionated metanephrine/normetanephrine and the findings of low-dose dexamethasone suppression and ACTH stimulation tests were within the normal ranges without any medication. There were no clinical signs or evidence of recurrence and metastasis on thoracic and abdominal X-rays and ultrasonography up to 8 months after surgery.

Pheochromocytoma should be considered a differential diagnosis for dogs with Cushing's syndrome with an adrenal tumor. A good prognosis can be expected with prompt diagnosis and surgical intervention.

Efficacy of α-Blockers on Hemodynamic Control during Pheochromocytoma Resection: A Randomized Controlled Trial

Edward Buitenwerf, Thamara E Osinga, Henri J L M Timmers, Jacques W M Lenders, Richard A Feelders, Elisabeth M W Eekhoff, Harm R Haak, Eleonora P M Corssmit, Peter H L T Bisschop, Gerlof D Valk, Ronald Groote Veldman, Robin P F Dullaart, Thera P Links, Magiel F Voogd, Götz J K G Wietasch, Michiel N KerstensPMID: 31714582 DOI: 10.1210/clinem/dgz188

Abstract

Pretreatment with α-adrenergic receptor blockers is recommended to prevent hemodynamic instability during resection of a pheochromocytoma or sympathetic paraganglioma (PPGL).To determine which type of α-adrenergic receptor blocker provides the best efficacy.

Randomized controlled open-label trial (PRESCRIPT; ClinicalTrials.gov

).

Multicenter study including 9 centers in The Netherlands.

134 patients with nonmetastatic PPGL.

Phenoxybenzamine or doxazosin starting 2 to 3 weeks before surgery using a blood pressure targeted titration schedule. Intraoperative hemodynamic management was standardized.

Primary efficacy endpoint was the cumulative intraoperative time outside the blood pressure target range (ie, SBP >160 mmHg or MAP <60 mmHg) expressed as a percentage of total surgical procedure time. Secondary efficacy endpoint was the value on a hemodynamic instability score.

Median cumulative time outside blood pressure targets was 11.1% (interquartile range [IQR]: 4.3-20.6] in the phenoxybenzamine group compared to 12.2% (5.3-20.2)] in the doxazosin group (P = .75, r = 0.03). The hemodynamic instability score was 38.0 (28.8-58.0) and 50.0 (35.3-63.8) in the phenoxybenzamine and doxazosin group, respectively (P = .02, r = 0.20). The 30-day cardiovascular complication rate was 8.8% and 6.9% in the phenoxybenzamine and doxazosin group, respectively (P = .68). There was no mortality after 30 days.

The duration of blood pressure outside the target range during resection of a PPGL was not different after preoperative treatment with either phenoxybenzamine or doxazosin. Phenoxybenzamine was more effective in preventing intraoperative hemodynamic instability, but it could not be established whether this was associated with a better clinical outcome.

Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles

Qun Xu, Donald Min, Rachael Petr, Vibhuti Parikh, Shane TanPMID: 32942108 DOI: 10.1016/j.jpba.2020.113618

Abstract

The current United States Pharmacopeia-National Formulary (USP-NF) and the British Pharmacopoeia phenoxybenzamine (PBA) hydrochloride drug substance and drug product monographs describe an HPLC procedure for the determination of a specified impurity "tertiary amine phenoxybenzamine" and use the resolution of an "unknown related substance" from PBA as a system suitability criterion; however, neither structural information of the "unknown related substance" is provided nor reference standards of the two impurities are available. The ambiguity in pharmacopeias poses difficulties in implementing the procedure for quality control. To clarify the degradation pathways, and incorporate the impurity profile of PBA into the USP monographs, the degradation of PBA was revisited. PBA undergoes rapid degradation in neutral or basic aqueous solutions to generate the "tertiary amine phenoxybenzamine" as the predominant degradation product, which was confirmed as phenoxybenzamine hydroxide (PBA-OH). In addition, the "unknown related substance" was proposed as the phenoxybenzamine nitrile (PBA-CN) on the basis of LC-MS studies. The identity of PBA-CN was unambiguously verified via chemical synthesis, HPLC and NMR analyses. A stability-indicating method was developed and validated for the determination of PBA and its impurities, and was used to support USP monograph modernization.52-Year-Old Woman With Fever, Diaphoresis, and Abdominal Pain

Thomas J Breen, Brenden S Ingraham, Jacob C JentzerPMID: 32622460 DOI: 10.1016/j.mayocp.2019.11.032

Abstract

Preparation of a thiols β-cyclodextrin/gold nanoparticles-coated open tubular column for capillary electrochromatography enantioseparations

Linlin Fang, Yanyan Zhao, Chao Wang, Changyuan Wang, Xu Han, Pengjun Chen, Lizhu Zhao, Jingping Wang, Shuang Li, Zhen JiangPMID: 32160391 DOI: 10.1002/jssc.201901323

Abstract

Inspired by the distinct chemical and physical properties of nanoparticles, here a novel open-tubular capillary electrochromatography column was prepared by electrostatic assembly of poly(diallydimethylammonium chloride) onto the inner surface of a fused-silica capillary, followed by self-adsorption of negatively charged SH-β-cyclodextrin/gold nanoparticles. The formation of the SH-β-cyclodextrin/gold nanoparticles coated capillary was confirmed and characterized by scanning electron microscopy and energy dispersive spectrometry. The results of scanning electron microscopy and energy dispersive spectrometry studies indicated that SH-β-cyclodextrin/gold nanoparticles were successfully coated on the inner wall of the capillary column. The performance of the SH-β-cyclodextrin/gold nanoparticles coated capillary was validated by the analysis of six pairs of chiral drugs, namely zopiclone, carvedilol, salbutamol, terbutaline sulfate, phenoxybenzamine hydrochloride, and ibuprofen. Satisfactory enantioseparation results were achieved, confirming the use of gold nanoparticles as the support could enhance the phase ratio of the open-tubular capillary column. Additionally, the stability and reproducibility of the SH-β-cyclodextrin/gold nanoparticles coated capillary column were also investigated. Then, this proposed method was well validated with good linearity (≥0.999), recovery (90.0-93.5%) and repeatability, and was successfully used for enantioseparation of ibuprofen in spiked plasma samples, which indicated the new column's potential usage in biological analysis.Favorable outcome of pheochromocytoma in a dog with atypical Cushing's syndrome and diabetes mellitus following medical treatment: a case report

Ga-Won Lee, Cho-Rong Yoo, Dan Lee, Hee-Myung ParkPMID: 31900158 DOI: 10.1186/s12917-019-2225-x

Abstract

Pheochromocytoma (PCC) has poor prognosis and adrenalectomy is hard to be performed, in case of caudal vena cava invasion. The long-term administration of phenoxybenzamine in PCC has not been reported in dogs.A 14-year-old castrated male Poodle dog presented with an abdominal mass. On physical examination, hypertension, increased lens opacity, calcinosis cutis, generalized alopecia, and systolic murmur were observed. Serum chemistry and urinalysis profiles revealed hyperglycemia, hypercholesterolemia, elevated liver enzymes, and glucosuria. Abdominal ultrasonography showed a right adrenal mass with invasion of the caudal vena cava, which was cytologically diagnosed as suspected PCC. An adrenal mass (width × height × length, 28 × 26 × 48 mm

) was found on computed tomography and diagnosed as PCC with increased plasma metanephrines and normetanephrines. An adrenocorticotropin hormone stimulation test showed elevated adrenal hormones (androstenedione, estradiol, progesterone, and 17-OH progesterone) with normal cortisol, compatible with atypical Cushing's syndrome. The dog was managed with trilostane, phenoxybenzamine, and insulin therapy. Glycosylated hemoglobin and fructosamine levels gradually decreased, and hypertension resolved. In the 10-month follow-up period, the liver enzymes levels gradually decreased, and the clinical signs of the dog were well-controlled without deterioration.

This case report describes long-term medical management without adrenalectomy of PCC complicated with atypical Cushing's syndrome and DM.

The pharmacologic characterization of allosteric molecules: Gq protein activation

Sara Bdioui, Julien Verdi, Nicolas Pierre, Eric Trinquet, Thomas Roux, Terry KenakinPMID: 31322035 DOI: 10.1080/10799893.2019.1634101

Abstract

Drugs such as positive allosteric modulators (PAMs) produce complex behaviors when acting on tissues in different physiological contexts.

This study describes the use of functional assays of varying receptor sensitivity to unveil the various behaviors of PAMs and thus quantify allosteric effect through system independent scales.

Muscarinic receptor activation with acetylcholine (ACh) was used to the demonstrate activity of the PAM agonist 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Benzyl quinolone carboxylic acid (BQCA) in terms of direct agonism, potentiation of ACh affinity, and ACh efficacy. Concentration-response curves were fit to the functional allosteric model to yield indices of agonism (τ

), effects on affinity (α cooperativity), and efficacy (β cooperativity).

It is shown that a highly sensitive functional assay revealed the direct efficacy of BQCA as an agonist and relatively insensitive cells (produced by chemical alkylation of muscarinic receptor with phenoxybenzamine) revealed a positive allosteric effect of BQCA on ACh efficacy. A wide range of functional assay sensitivities produced a complex pattern of behavior for BQCA all of which was accurately quantified through the system-independent parameters of the functional allosteric model.

The study of complex allosteric molecules in a range of functional assays of varying sensitivity allows the measurement of the complete array of activities of these molecules on receptors and also better predicts which will be seen with these

where a range of tissue sensitivities is encountered.

Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors

Aixin Geng, Hao Cui, Liyuan Zhang, Xin Chen, Hongmei Li, Tao Lu, Yong ZhuPMID: 31053508 DOI: 10.1016/j.bmcl.2019.04.047

Abstract

Histone deacetylase (HDAC) inhibitors as an important epigenetic therapeutic strategy affect signaling networks and act synergistically with kinase inhibitors for the treatment of cancer. Herein we presented a series of novel phenoxybenzamide analogues with inhibition of Raf and HDAC. Among them, compound 10e showed potent antiproliferative activities against Hepg2 and MDA-MB-468 in cellular assays. This work may lay the foundation for developing novel dual Raf/HDAC inhibitors as potential anticancer therapeutics.The Duration of Preoperative Administration of Single

Jie Tian, Zhengqing Bao, Yiming Yuan, Dong Fang, Yonghao Zhan, Tianyu Wang, Zheng Zhang, Zhou LiqunPMID: 31828097 DOI: 10.1155/2019/2613137

Abstract

There is no consensus for the optimum duration of preoperative administration of phenoxybenzamine (PXB) before adrenalectomy for pheochromocytoma. The aim of this study is to investigate whether perioperative hemodynamics and postoperative outcomes are related to the duration of PXB administration.In total, 102 patients managed preoperatively with single

-receptor blocker phenoxybenzamine were enrolled from 469 consecutive patients diagnosed histologically with pheochromocytoma. The patients received surgical treatment in the Department of Urology, Peking University First Hospital, between January 2001 and July 2018. All patients were divided into three groups: Group A (<14 d), Group B (14-30 d), and Group C (>30 d). Patient and tumor characteristics, intraoperative hemodynamics, and postoperative outcomes were recorded and compared among the three groups.

These patients included 47 men and 55 women, with an average age of 43 years at the time of surgery. Clinical characteristics, except the status of preoperative biochemical tests (24 hr urine fractioned catecholamine or plasma-fractioned catecholamine) (

=0.020), preoperative hemodynamics, and medicine management and surgical approaches, in the three groups were comparable. Multivariate analyses demonstrated that the size of the tumor (

=0.034) was an independent risk factor for intraoperative hemodynamic instability. Among the three groups, we found no significant difference in intraoperative hemodynamics and postoperative outcomes.

The data from the current study indicated that the preoperative management of pheochromocytoma with single

-receptor blocker PXB for more than 2 weeks, after the final dose adjustment, could not further reduce the risk of intraoperative hemodynamic instability or postoperative complications. Thus, our study supports that 14 days would be enough for the duration of preoperative management of pheochromocytoma with single

-receptor blocker PXB in final dose.

A prospective randomized study of efficacy of 2 treatment protocols in preventing recurrence of clinical signs in 51 male cats with obstructive idiopathic cystitis

Ran Nivy, Gilad Segev, Dar Rimer, Yaron Bruchim, Itamar Aroch, Michal Mazaki-ToviPMID: 31400046 DOI: 10.1111/jvim.15594

Abstract

Urethral obstruction (UO) is a common complication of feline idiopathic cystitis (FIC). Robust treatment recommendations to prevent its recurrence are scarce.To evaluate meloxicam treatment for prevention of clinical recrudescence in male cats with obstructive FIC.

Fifty-one client-owned cats.

Prospective, randomized clinical trial. Every male cat with FIC-associated UO was deemed eligible for the study and was recruited during hospitalization. After discharge, cats were treated with phenoxybenzamine and alprazolam for 2 weeks, with (24 cats) or without (27 cats) low-dose meloxicam (0.025 mg/kg/day PO) and monitored for 6 months.

Cumulative number (%) of cats with recurrent UO at 10 days, 1-, 2-, and 6-months after discharge was 1 (2%), 2 (4%), 4 (8%), and 8 (16%), respectively. Overall, 12 (24%) cats experienced signs of recurrent FIC within 6 months, with (8 cats) or without (4 cats) concurrent UO. No difference in the cumulative incidence of UO within 6 months was detected with addition of meloxicam (odds ratio [95% confidence interval], 0.63 [0.13-2.97]; P = .70). All cats were alive at 6 months.

No clinical benefit was detected with the addition of low-dose meloxicam to phenoxybenzamine and alprazolam treatment for 2 weeks after discharge. Nevertheless, this study was underpowered to identify potential differences, and its findings must be corroborated in larger studies.